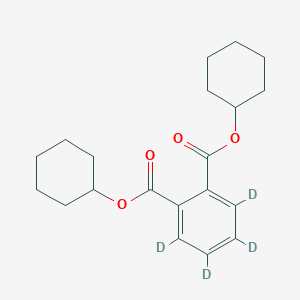

Dicyclohexyl phthalate-3,4,5,6-d4

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Dicyclohexyl phthalate-3,4,5,6-d4 typically involves the deuteration of dicyclohexyl phthalate. One common method is to react dicyclohexyl phthalate with a deuterium source such as deuterium oxide (D2O) . The reaction conditions usually involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and controlled reaction conditions to ensure the complete deuteration of the compound .

化学反应分析

Hydrolysis Reactions

DCHP-d4 undergoes enzymatic hydrolysis to form mono-cyclohexyl phthalate (MCHP) derivatives. Key findings include:

-

Enzymatic Cleavage : Bovine and porcine pancreatic cholesterol esterases (CEases) hydrolyze DCHP-d4 to MCHP-d4 within 24 hours in vitro . The cyclic cyclohexyl groups slow hydrolysis compared to linear-chain phthalates (e.g., DEHP hydrolyzes in 12 minutes vs. 6 hours for DCHP) .

-

Deuterium Kinetic Isotope Effect : The 3,4,5,6-d4 labeling may marginally reduce reaction rates due to isotopic mass differences, though specific quantitative data for DCHP-d4 is limited .

| Property | DCHP-d4 | Native DCHP |

|---|---|---|

| Hydrolysis Rate (CEases) | ~24 hours (estimated) | 6 hours |

| Primary Metabolite | MCHP-d4 | MCHP |

Thermal Stability and Decomposition

DCHP-d4 exhibits thermal behavior consistent with non-deuterated DCHP:

-

Melting Point : 65–67°C (slightly elevated vs. native DCHP at 61–66°C due to isotopic substitution) .

-

Flash Point : 207°C, identical to native DCHP, indicating no significant isotopic impact on flammability .

-

Decomposition : At temperatures >220°C, DCHP-d4 decomposes into phthalic acid derivatives and deuterated cyclohexanol .

Solubility and Reactivity in Solvents

-

Water Solubility : <4 mg/L (24°C), similar to native DCHP, due to hydrophobic cyclohexyl groups .

-

Organic Solvents : Freely soluble in ethanol and acetone, with deuterium substitution having negligible effects on polarity .

Environmental Reactivity

-

Photodegradation : Limited data, but UV exposure likely cleaves ester bonds, forming deuterated phthalic acid and cyclohexanol .

-

Soil/Sediment Interactions : High log Kow (6.20) suggests strong adsorption to organic matter, slowing biodegradation .

Key Research Gaps

-

Quantitative kinetic studies comparing DCHP-d4 and native DCHP hydrolysis.

-

Environmental fate data for deuterated metabolites (e.g., MCHP-d4).

科学研究应用

Analytical Applications

Internal Standard for Quantification:

DCHP-d4 serves as an internal standard in the quantification of phthalates and their metabolites in biological samples. Its unique isotopic labeling allows for precise measurements using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for studies involving the metabolism of phthalates in biological matrices like urine and blood .

Environmental Monitoring:

The compound is utilized in environmental analysis to detect and quantify phthalate esters in water and soil samples. Its stability and solubility in organic solvents make it suitable for various extraction methods . DCHP-d4's role as an internal standard assists in ensuring accuracy and reliability in environmental assessments.

Metabolism Studies

Biotransformation Research:

DCHP-d4 is instrumental in studying the biotransformation pathways of DCHP and its metabolites. Researchers use this compound to trace metabolic processes and understand how DCHP is metabolized in different organisms, including mammals and aquatic species . The deuterated compound allows for the differentiation between endogenous and exogenous sources of phthalates during metabolic studies.

Toxicology Research

Toxicological Assessments:

The compound is employed in toxicology studies to evaluate the effects of DCHP on biological systems. Research has indicated that DCHP can induce reproductive and developmental toxicity, making it essential to study its impacts using isotopically labeled compounds like DCHP-d4 . The use of DCHP-d4 helps clarify the mechanisms of toxicity by providing accurate data on exposure levels.

Case Studies:

Several studies have documented the adverse effects of phthalates, including DCHP, on aquatic life. For instance, research has shown that exposure to phthalate diesters can lead to lethality and malformations in aquatic species . Using DCHP-d4 in these studies enhances the understanding of how these compounds affect ecosystems.

Biochemical Analysis

Interaction with Biomolecules:

DCHP-d4 is used to investigate its interactions with enzymes and proteins involved in the metabolism of phthalates. This includes studying how it affects cellular signaling pathways and gene expression related to detoxification processes. Such insights are vital for assessing the biochemical impact of phthalates on human health and the environment.

Preparation Methods

Synthesis:

DCHP-d4 is synthesized through esterification reactions involving deuterated hexanol and phthalic anhydride under controlled conditions. The introduction of deuterium atoms during synthesis ensures that the compound retains its isotopic labeling, which is critical for its applications.

作用机制

The mechanism of action of Dicyclohexyl phthalate-3,4,5,6-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion . This makes it a valuable tool in drug development and pharmacological studies.

相似化合物的比较

Similar Compounds

- Dibutyl phthalate-3,4,5,6-d4

- Dimethyl phthalate-3,4,5,6-d4

- Bis(2-ethylhexyl)phthalate-3,4,5,6-d4

Uniqueness

Dicyclohexyl phthalate-3,4,5,6-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Its stability and ability to serve as an internal standard make it particularly valuable in high-precision analytical techniques .

生物活性

Dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4) is a deuterated derivative of dicyclohexyl phthalate (DCHP), primarily utilized as a plasticizer. The incorporation of deuterium atoms enhances its stability and analytical utility, particularly in mass spectrometry. This article explores the biological activity of DCHP-d4, focusing on its biochemical interactions, pharmacokinetics, and toxicological profiles based on diverse research findings.

DCHP-d4 has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 342.43 g/mol |

| Deuterium Substitution | Four hydrogen atoms replaced by deuterium |

| Common Uses | Internal standard in analytical chemistry |

DCHP-d4's mechanism of action is closely related to that of its parent compound, DCHP. It interacts with various enzymes and proteins involved in metabolic pathways. The stable isotope labeling facilitates the quantification of DCHP and its metabolites in biological systems.

Biochemical Pathways

- Enzyme Interactions : DCHP-d4 is known to interact with enzymes responsible for the hydrolysis of phthalate esters. These interactions are crucial for understanding the metabolic pathways and potential effects on biological systems.

- Cellular Effects : The compound influences cellular functions by altering signaling pathways and gene expression related to detoxification processes. Studies indicate that it can impact the expression of genes involved in stress responses and metabolic regulation .

Pharmacokinetics

DCHP-d4 is utilized in drug development due to its stable isotope properties. It allows for precise tracking of DCHP metabolism in various biological matrices. Research has shown that DCHP undergoes hydrolysis to its monoester form (monocyclohexyl phthalate) at varying rates depending on the biological context—higher rates observed in primate models compared to rodents .

Metabolism and Toxicokinetics

- Hydrolysis Rates : The hydrolysis of DCHP to monocyclohexyl phthalate occurs at significantly slower rates compared to other phthalates, which may influence its toxicity profile .

- Toxicity Assessments : Studies indicate a lack of acute toxicity in dermal exposure scenarios, with LD50 values exceeding 2000 mg/kg in animal models . However, chronic exposure effects remain less understood.

Case Studies

- In Vitro Studies : Research involving human liver microsomes demonstrated that DCHP-d4 can activate the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism. This activation suggests potential implications for drug metabolism and detoxification processes .

- Environmental Impact Assessments : DCHP-d4 is employed as a reference standard in environmental studies aimed at quantifying phthalate contamination levels in aquatic systems. Its isotopic labeling allows for accurate differentiation from non-deuterated analogs during analysis.

属性

IUPAC Name |

dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAEIGWURALJQ-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583592 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-25-6 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。